3-Bromo-N-cyclopentylmethyl-2-fluoro-N-methyl-benzamide

medicinal chemistry physicochemical property optimization fragment-based drug design

3-Bromo-N-cyclopentylmethyl-2-fluoro-N-methyl-benzamide (CAS 1969667-81-9) is a fully substituted tertiary benzamide (molecular formula C₁₄H₁₇BrFNO, molecular weight 314.19 g/mol) bearing a 3-bromo-2-fluoro substitution pattern on the aromatic ring and both N‑methyl and N‑cyclopentylmethyl groups on the amide nitrogen. Its closest in‑class analogs are 3‑bromo‑2‑fluoro‑N‑methylbenzamide (a secondary amide, CAS 1231891‑88‑5, MW 232.05) and 3‑bromo‑N‑cyclopentylmethyl‑2‑fluoro‑benzamide (CAS 1970727‑67‑3, MW 300.17) , each lacking one of the N‑substituents present in the target compound.

Molecular Formula C14H17BrFNO
Molecular Weight 314.19 g/mol
Cat. No. B12075027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N-cyclopentylmethyl-2-fluoro-N-methyl-benzamide
Molecular FormulaC14H17BrFNO
Molecular Weight314.19 g/mol
Structural Identifiers
SMILESCN(CC1CCCC1)C(=O)C2=C(C(=CC=C2)Br)F
InChIInChI=1S/C14H17BrFNO/c1-17(9-10-5-2-3-6-10)14(18)11-7-4-8-12(15)13(11)16/h4,7-8,10H,2-3,5-6,9H2,1H3
InChIKeyHWSOXYZYZPYMBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-cyclopentylmethyl-2-fluoro-N-methyl-benzamide: Basic Pharmaceutical & Chemical Research Identity


3-Bromo-N-cyclopentylmethyl-2-fluoro-N-methyl-benzamide (CAS 1969667-81-9) is a fully substituted tertiary benzamide (molecular formula C₁₄H₁₇BrFNO, molecular weight 314.19 g/mol) bearing a 3-bromo-2-fluoro substitution pattern on the aromatic ring and both N‑methyl and N‑cyclopentylmethyl groups on the amide nitrogen . Its closest in‑class analogs are 3‑bromo‑2‑fluoro‑N‑methylbenzamide (a secondary amide, CAS 1231891‑88‑5, MW 232.05) and 3‑bromo‑N‑cyclopentylmethyl‑2‑fluoro‑benzamide (CAS 1970727‑67‑3, MW 300.17) , each lacking one of the N‑substituents present in the target compound.

Why 3-Bromo-N-cyclopentylmethyl-2-fluoro-N-methyl-benzamide Cannot Be Substituted by Generic In‑Class Analogs


Simple in‑class substitution is not possible because the combination of N‑methyl and N‑cyclopentylmethyl groups on the same amide nitrogen simultaneously eliminates hydrogen‑bond donor capacity (the target is a tertiary amide with 0 HBD, confirmed by the SMILES string CN(CC1CCCC1)C(=O)c1cccc(Br)c1F ) and substantially increases molecular weight and predicted lipophilicity relative to secondary amide analogs that retain one H‑bond donor (1 HBD) . These physicochemical differences directly impact solubility, permeability, metabolic stability, and synthetic utility in fragment‑based screening and medicinal chemistry campaigns, making direct interchange without re‑optimization scientifically unsound.

Quantitative Differentiation Guide for 3-Bromo-N-cyclopentylmethyl-2-fluoro-N-methyl-benzamide Versus Closest Analogs


Molecular Weight Modulation: Target vs. N‑Methyl Secondary Amide Analog

Substituting the secondary amide 3‑bromo‑2‑fluoro‑N‑methylbenzamide with the tertiary amide target compound increases molecular weight from 232.05 g/mol to 314.19 g/mol . This 82.14 Da increase is primarily due to the addition of the cyclopentylmethyl group, which adds significant steric bulk and lipophilic surface area while also removing the amide hydrogen‑bond donor.

medicinal chemistry physicochemical property optimization fragment-based drug design

Elimination of Hydrogen‑Bond Donor Capacity: Tertiary Amide Advantage

The target compound is a fully substituted tertiary benzamide with zero hydrogen‑bond donor (HBD) atoms, as confirmed by its SMILES structure (CN(CC1CCCC1)C(=O)c1cccc(Br)c1F) . In contrast, the closest secondary amide analogs—3‑bromo‑2‑fluoro‑N‑methylbenzamide and 3‑bromo‑N‑cyclopentylmethyl‑2‑fluoro‑benzamide —each possess one HBD. The removal of this donor reduces the topological polar surface area (TPSA) and improves passive membrane permeability, a key determinant of oral bioavailability and cell‑based assay performance.

hydrogen bonding permeability physicochemical property optimization

Steric Bulk and Lipophilicity Enhancement via Cyclopentylmethyl Introduction

Adding the cyclopentylmethyl group to the N‑methyl‑benzamide scaffold increases the molecular weight by 82.14 Da relative to the N‑methyl secondary amide and by 14.02 Da relative to the N‑cyclopentylmethyl secondary amide . Although experimental logP/logD values are not publicly available, the substantial increase in carbon count (+6 carbon atoms vs. the N‑methyl comparator) and the fully substituted amide nitrogen predict a significantly higher calculated logP (cLogP), consistent with the increased retention observed for cyclopentyl‑containing benzamides in reversed‑phase chromatography .

lipophilicity steric effects metabolic stability

Optimal Research and Industrial Application Scenarios for 3-Bromo-N-cyclopentylmethyl-2-fluoro-N-methyl-benzamide


Fragment‑Based Drug Design Requiring a Zero‑HBD, High‑MW Fragment

When a fragment library requires a halogenated benzamide with zero hydrogen‑bond donors to improve passive cellular permeability, the target compound is uniquely suited. The combination of 3‑bromo and 2‑fluoro substituents provides synthetic handles for further elaboration, while the fully substituted amide nitrogen eliminates H‑bond donation that could otherwise limit membrane penetration .

Synthetic Intermediate for N‑Cyclopentylmethyl‑Substituted Bioisosteres

The compound serves as a direct precursor for structure‑activity relationship (SAR) studies exploring N‑cyclopentylmethyl as a bioisostere for larger cycloalkyl or branched alkyl groups. The presence of both the bromine atom (for cross‑coupling reactions) and the fluorine atom (for metabolic stabilization) makes it a versatile late‑stage diversification intermediate .

Physicochemical Tool Compound for Probing Amide H‑Bond Donor Effects

Because the target compound and its secondary amide analog (3‑bromo‑N‑cyclopentylmethyl‑2‑fluoro‑benzamide, 1 HBD) differ by exactly one hydrogen‑bond donor atom while maintaining similar molecular weight and halogenation pattern , this pair can be deployed as matched molecular pairs to isolate the contribution of amide H‑bond donation to permeability, solubility, and target binding.

Custom Synthesis Building Block for Cyclopentyl‑Containing Kinase Inhibitors

Numerous kinase inhibitor pharmacophores incorporate a cyclopentyl or cyclopentylmethyl moiety to fill hydrophobic pockets. The target compound provides a pre‑functionalized benzamide core that can be directly elaborated into potent kinase inhibitors through Suzuki coupling at the bromine position, eliminating multiple synthetic steps .

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